molecular formula C18H18ClN3OS B11330211 N-tert-butyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide

N-tert-butyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11330211
M. Wt: 359.9 g/mol
InChI Key: CRBBPTRANGMEBT-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, a cyanopyridinyl group, and a sulfanylacetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst such as Zn(ClO4)2·6H2O. This reaction is carried out under solvent-free conditions at 50°C, yielding the desired amide in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the cyanopyridinyl group may interact with cellular receptors or signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18ClN3OS

Molecular Weight

359.9 g/mol

IUPAC Name

N-tert-butyl-2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H18ClN3OS/c1-18(2,3)22-16(23)11-24-17-13(10-20)6-9-15(21-17)12-4-7-14(19)8-5-12/h4-9H,11H2,1-3H3,(H,22,23)

InChI Key

CRBBPTRANGMEBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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